Quinoline, 5,6-dihydro-2-methyl-
Description
Quinoline derivatives are renowned for their broad pharmacological applications, including antimicrobial, anticonvulsant, and anticancer activities . The dihydro modification may enhance metabolic stability or modulate interactions with biological targets, as seen in related compounds like 5,6-dihydroimidazo[4,5,1-ij]quinolines .
Properties
CAS No. |
60499-17-4 |
|---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-methyl-5,6-dihydroquinoline |
InChI |
InChI=1S/C10H11N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h3,5-7H,2,4H2,1H3 |
InChI Key |
GEBPENSWMRHJOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC=C2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions Using Ammonium Acetate
Cyclization remains a cornerstone for constructing the quinoline nucleus. For 5,6-dihydro-2-methylquinoline, adaptations of the one-pot multicomponent reaction (MCR) have proven effective. A representative approach involves condensing 2-methylcyclohexenone, an aldehyde derivative, and malononitrile in the presence of ammonium acetate under reflux conditions.
Traditional Thermal Cyclization
In a typical procedure, equimolar quantities of 2-methylcyclohexenone (3 mmol), 4-methylbenzaldehyde (3 mmol), and malononitrile (3 mmol) are combined with ammonium acetate (24 mmol) in ethanol (15 mL). The mixture is refluxed for 5–8 hours, yielding a solid product that is filtered, dried, and recrystallized from ethanol. This method achieves moderate yields (60–70%) and is favored for its simplicity and reproducibility.
Key Variables :
- Ammonium acetate concentration : Excess ammonium acetate (8 equivalents) acts as both a catalyst and a nitrogen source, driving imine formation and subsequent cyclization.
- Solvent choice : Ethanol’s polarity facilitates intermediate solubility while enabling facile product isolation upon cooling.
Mechanistic Insights
The reaction proceeds via Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition to the enone system. Ammonium acetate promotes cyclodehydration, forming the dihydroquinoline core. The methyl group at position 2 originates from the 2-methylcyclohexenone precursor, ensuring regioselectivity.
Microwave-Assisted Synthesis Techniques
Microwave irradiation has emerged as a powerful tool for accelerating cyclization reactions. By leveraging dielectric heating, reaction times are reduced from hours to minutes while maintaining or improving yields.
Optimized Microwave Protocol
A mixture of 2-methylcyclohexenone (3 mmol), 4-chlorobenzaldehyde (3 mmol), and ammonium acetate (24 mmol) is irradiated in a microwave reactor at 300 W for 5–6 minutes. The crude product is treated with ethanol, filtered, and recrystallized to afford 5,6-dihydro-2-methylquinoline derivatives in 75–85% yield.
Table 1: Microwave Synthesis Parameters
| Parameter | Value |
|---|---|
| Power | 300–600 W |
| Irradiation Time | 4–6 minutes |
| Solvent | Solvent-free |
| Yield | 75–85% |
Advantages :
- Reduced reaction time : 5–6 minutes vs. 5–8 hours under thermal conditions.
- Enhanced purity : Limited side-product formation due to uniform heating.
Ultrasound-Enhanced Reaction Conditions
Ultrasonication leverages cavitation effects to enhance mass transfer and reaction kinetics. For 5,6-dihydro-2-methylquinoline synthesis, this method achieves comparable yields to microwave irradiation but with even shorter reaction times.
Sonochemical Cyclization
A mixture of 2-methylcyclohexenone (3 mmol), 3-nitrobenzaldehyde (3 mmol), and ammonium acetate (24 mmol) in ethanol (10 mL) is subjected to ultrasound irradiation (40 kHz) for 5 minutes. The product precipitates directly, yielding 80–88% after recrystallization.
Critical Factors :
- Ultrasound frequency : 40 kHz optimizes cavitation without degrading reactants.
- Solvent volume : Minimal ethanol (10 mL) ensures efficient energy transfer.
Catalytic Hydrogenation of 2-Methylquinoline
Selective hydrogenation of the fully aromatic 2-methylquinoline offers an alternative route to the dihydro derivative. This method requires precise control to avoid over-reduction.
Palladium-Catalyzed Hydrogenation
2-Methylquinoline (1 mmol) is dissolved in ethanol (20 mL) with 5% Pd/C (0.1 equiv). Hydrogen gas is introduced at 50 psi and 80°C for 12 hours, yielding 5,6-dihydro-2-methylquinoline in 65–70% yield.
Table 2: Hydrogenation Conditions
| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd/C | 50 | 80 | 65–70 |
| PtO₂ | 30 | 60 | 55–60 |
Challenges :
- Regioselectivity : Competing reduction of the pyridine ring vs. the benzene ring.
- Catalyst deactivation : Sulfur-containing impurities in the substrate can poison noble metal catalysts.
Comparative Analysis of Synthetic Methodologies
Each method offers distinct advantages and limitations, influencing their applicability in industrial vs. laboratory settings.
Reaction Efficiency
- Cyclization (thermal) : 60–70% yield, 5–8 hours.
- Microwave : 75–85% yield, 5–6 minutes.
- Ultrasound : 80–88% yield, 5 minutes.
- Hydrogenation : 65–70% yield, 12 hours.
Scalability and Cost
- Microwave/ultrasound : High upfront equipment costs but lower operational expenses due to rapid cycles.
- Catalytic hydrogenation : Requires pressurized systems and costly catalysts, limiting large-scale use.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 5,6-dihydro-2-methyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,5-diones.
Reduction: Reduction of nitro groups to amine functions is a common reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include phosphotungstic acid and air.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Quinoline-2,5-diones.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Quinoline, 5,6-dihydro-2-methyl-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an anti-inflammatory and antioxidant agent.
Medicine: Investigated for its anticancer, antimalarial, and antimicrobial properties.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of quinoline, 5,6-dihydro-2-methyl-, involves its interaction with various molecular targets. For example, its anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation . The compound can also modulate nuclear receptor responsiveness and disrupt cell migration . These effects are mediated through pathways involving cell cycle arrest and inhibition of angiogenesis .
Comparison with Similar Compounds
2-Methylquinoline Derivatives
- 6-Fluoro-2-methylquinoline (CAS 1128-61-6): This fully aromatic analogue lacks the 5,6-dihydro modification.
- Such substitutions are critical for antibacterial activity .
Partially Hydrogenated Derivatives
- Quinoline, 5,6,7,8-tetrahydro-3-methyl- (CAS 28712-62-1): The tetrahydro modification further reduces aromaticity, likely increasing solubility and metabolic stability. Its boiling point (386.7 K) suggests higher volatility compared to dihydro derivatives .
Physicochemical Properties
Note: Melting points for dihydro/tetrahydro derivatives are generally lower than fully aromatic quinolines due to reduced crystallinity .
Anticonvulsant Activity
- Fully Aromatic Quinolines: Compound 1 (ED₅₀ = 11.8 mg/kg, PI = 4.6) and Compound 2 (ED₅₀ = 6.7 mg/kg, PI = 8.1) from demonstrate potent anticonvulsant activity. The dihydro modification in Quinoline, 5,6-dihydro-2-methyl- may reduce neurotoxicity (higher PI) due to stabilized interactions with GABA receptors .
MRP2 Inhibition
- 6d (8-benzoyl-2-arylquinoline): Exhibits MRP2 inhibition (IC₅₀ = 0.8 µM) by interacting via its carboxyl group. The 2-methyl substituent in Quinoline, 5,6-dihydro-2-methyl- may hinder similar interactions, reducing efficacy compared to 6d .
Antimicrobial Activity
- C3-Alkylsulfonyl Quinolines: Compound A () shows potent antimalarial activity. The 5,6-dihydro structure may enhance membrane permeability, as seen in hydrazone-containing quinolines .
Q & A
Basic: What are the primary synthetic routes for 5,6-dihydro-2-methylquinoline, and how do reaction conditions influence yield?
Answer:
The synthesis of quinoline derivatives typically employs methods like the Skraup or Friedländer reactions (). For dihydroquinolines, catalytic hydrogenation (e.g., Pd/C) of the corresponding quinoline precursor is common . For example, 5,6-dihydro derivatives can be obtained by partial hydrogenation under controlled H₂ pressure (1–3 atm) and temperature (50–80°C) to avoid over-reduction to tetrahydroquinolines . Yield optimization requires precise control of catalyst loading, solvent polarity (e.g., ethanol vs. THF), and reaction time .
Advanced: How can Density Functional Theory (DFT) guide the design of 5,6-dihydro-2-methylquinoline derivatives with enhanced optical properties?
Answer:
DFT calculations predict electronic transitions, polarizability, and nonlinear optical (NLO) behavior by analyzing frontier molecular orbitals (HOMO-LUMO gaps) and hyperpolarizability tensors . For example, substituting electron-donating groups (e.g., -OCH₃) at specific positions can reduce the HOMO-LUMO gap, enhancing UV-Vis absorption and NLO activity . Experimental validation involves correlating DFT-predicted spectra (IR, NMR) with empirical data to refine computational models .
Data Contradiction: How should researchers resolve discrepancies in reported biological activities of quinoline derivatives?
Answer:
Discrepancies often arise from variations in assay protocols (e.g., cell lines, exposure times) or structural modifications (e.g., stereochemistry, substituent positioning). To address this:
- Standardize assays using OECD guidelines for cytotoxicity (e.g., MTT assay) and antimicrobial testing (e.g., MIC determination) .
- Perform meta-analyses of structure-activity relationships (SAR) to identify critical functional groups (e.g., 2-methyl substitution enhances membrane permeability) .
- Validate mechanisms via knock-out studies (e.g., CRISPR for target genes) .
Environmental Impact: What methodologies assess the environmental persistence and degradation pathways of 5,6-dihydro-2-methylquinoline?
Answer:
- Persistence : Measure half-life in soil/water using OECD 307/308 guidelines. Quinoline derivatives often meet persistence criteria in soil (half-life >120 days) but degrade faster in aerobic aquatic systems .
- Biodegradation : Use GC/MS to identify metabolites (e.g., 2-quinolinone, hydroxycoumarins) from microbial degradation (e.g., Pseudomonas spp.) .
- Bioaccumulation : Calculate log Kow (octanol-water coefficient); values <3 indicate low bioaccumulation potential .
Crystallography: What techniques determine the crystal structure and intermolecular interactions of substituted quinolines?
Answer:
- Single-crystal X-ray diffraction resolves bond lengths, angles, and packing motifs. For example, weak C–H⋯N hydrogen bonds and π-π stacking (3.7 Å spacing) stabilize 6,7-dimethoxyquinoline derivatives .
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) .
- Compare with DFT-optimized geometries to validate experimental data .
Spectroscopy: How do IR and NMR spectroscopy aid in characterizing quinoline derivatives?
Answer:
- IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid derivatives) and hydrogen bonding .
- NMR :
Biological Evaluation: What in vitro assays are used to test the anticancer potential of 5,6-dihydro-2-methylquinoline derivatives?
Answer:
- Cytotoxicity : MTT/WST-1 assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Apoptosis : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
- Mechanistic studies : Western blotting for apoptosis markers (Bax/Bcl-2 ratio) and DNA damage (γ-H2AX) .
Reaction Optimization: What factors influence regioselectivity in quinoline functionalization?
Answer:
- Electrophilic substitution : Electron-donating groups (e.g., -CH₃ at C2) direct incoming electrophiles to C5/C8 positions .
- Catalysts : Lewis acids (e.g., AlCl₃) enhance Friedländer reaction yields by stabilizing intermediates .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at C4 .
Toxicity: How is the carcinogenic potential of quinoline derivatives assessed?
Answer:
- In vivo models : Oral administration in rodents to monitor tumor incidence (e.g., hepatoadenomas) .
- Genotoxicity : Ames test (TA100 strain) for mutagenicity and comet assay for DNA damage .
- Regulatory benchmarks : Compare with US EPA thresholds (e.g., quinoline classified as "likely carcinogenic") .
Advanced Synthesis: What are the challenges in synthesizing quinoline-metal complexes for catalytic applications?
Answer:
- Ligand design : Quinoline’s N-donor site coordinates metals (e.g., Pt, rare earths), but steric hindrance from 2-methyl groups reduces binding affinity .
- Stability : Prevent ligand oxidation by using inert atmospheres (Ar/ N₂) and low-temperature conditions .
- Characterization : X-ray crystallography and ESI-MS confirm complex stoichiometry .
Methodological Notes
- Basic vs. Advanced : Basic questions focus on foundational techniques (synthesis, spectroscopy), while advanced questions address mechanistic, computational, or interdisciplinary challenges.
- Data Sources : Prioritize peer-reviewed journals (e.g., Journal of Saudi Chemical Society) and regulatory reports (e.g., Environment Canada) .
- Contradictions : Address variability in biological/environmental data through standardized protocols and meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
